Cas no 4838-00-0 (2-Methyl-2H-indazole)

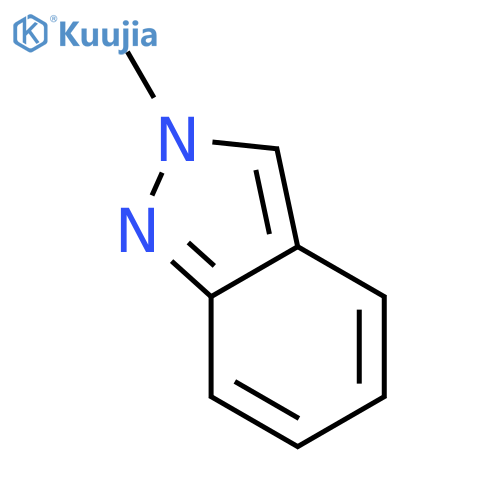

2-Methyl-2H-indazole structure

商品名:2-Methyl-2H-indazole

2-Methyl-2H-indazole 化学的及び物理的性質

名前と識別子

-

- 2-Methyl-2H-indazole

- 2-methylindazole

- NSC195340

- PubChem15667

- 2H-Indazole, 2-methyl-

- OAZHXZJUWHKFMP-UHFFFAOYSA-N

- FCH840772

- PB15684

- AX8230680

- V6146

- ST24022319

- A827525

- InChI=1/C8H8N2/c1-10-6-7-4-2-3-5-8(7)9-10/h2-6H,1H

- NSC 195340

- AKOS006271641

- MFCD00234418

- AS-50404

- CS-0054742

- DTXSID60197501

- 4838-00-0

- P10111

- DB-070928

- NSC-195340

- SCHEMBL160959

-

- MDL: MFCD00234418

- インチ: 1S/C8H8N2/c1-10-6-7-4-2-3-5-8(7)9-10/h2-6H,1H3

- InChIKey: OAZHXZJUWHKFMP-UHFFFAOYSA-N

- ほほえんだ: N1(C([H])([H])[H])C([H])=C2C([H])=C([H])C([H])=C([H])C2=N1

計算された属性

- せいみつぶんしりょう: 132.06900

- どういたいしつりょう: 132.068748

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 124

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17.8

- 疎水性パラメータ計算基準値(XlogP): 1.9

じっけんとくせい

- 密度みつど: 1.0450

- ゆうかいてん: 56°C

- ふってん: 261.05°C

- フラッシュポイント: 111.6°C

- 屈折率: 1.6013 (estimate)

- PSA: 17.82000

- LogP: 1.57330

2-Methyl-2H-indazole セキュリティ情報

2-Methyl-2H-indazole 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-Methyl-2H-indazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M222738-100mg |

2-Methyl-2H-indazole |

4838-00-0 | 100mg |

$ 50.00 | 2022-06-04 | ||

| TRC | M222738-500mg |

2-Methyl-2H-indazole |

4838-00-0 | 500mg |

$ 185.00 | 2022-06-04 | ||

| abcr | AB273109-250mg |

2-Methyl-2H-indazole, 98%; . |

4838-00-0 | 98% | 250mg |

€135.50 | 2025-02-18 | |

| Chemenu | CM150677-1g |

2-Methyl-2H-indazole |

4838-00-0 | 95%+ | 1g |

$160 | 2024-07-16 | |

| abcr | AB273109-10 g |

2-Methyl-2H-indazole, 98%; . |

4838-00-0 | 98% | 10 g |

€1,257.50 | 2023-07-20 | |

| abcr | AB273109-250 mg |

2-Methyl-2H-indazole, 98%; . |

4838-00-0 | 98% | 250 mg |

€135.50 | 2023-07-20 | |

| Chemenu | CM150677-250mg |

2-Methyl-2H-indazole |

4838-00-0 | 95+% | 250mg |

$173 | 2021-08-05 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OZ555-1g |

2-Methyl-2H-indazole |

4838-00-0 | 98% | 1g |

1061.0CNY | 2021-08-05 | |

| Aaron | AR006XJ1-5g |

2-Methyl-2H-indazole |

4838-00-0 | 97% | 5g |

$468.00 | 2025-01-23 | |

| abcr | AB273109-10g |

2-Methyl-2H-indazole, 98%; . |

4838-00-0 | 98% | 10g |

€1257.50 | 2025-02-18 |

2-Methyl-2H-indazole 関連文献

-

Chun-Hua Ma,Lu Zhao,Xing He,Yu-Qin Jiang,Bing Yu Org. Chem. Front. 2022 9 1445

-

2. Synthesis of 3-aryl-1H-indazoles via iridium-catalysed C–H borylation and Suzuki–Miyaura couplingBen A. Egan,Paul M. Burton RSC Adv. 2014 4 27726

-

3. Neighboring effect of pyrazole rings: regio- and stereoselective Wagner–Meerwein rearrangement in electrophilic addition reactions of norbornadiene-fused pyrazolesTomoshige Kobayashi,Yosuke Uchiyama J. Chem. Soc. Perkin Trans. 1 2000 2731

-

Roufen Chen,Yali Gao,Han Liu,He Li,Wenfa Chen,Junjie Ma RSC Med. Chem. 2023 14 9

4838-00-0 (2-Methyl-2H-indazole) 関連製品

- 13436-48-1(1-methyl-1H-indazole)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 2279938-29-1(Alkyne-SS-COOH)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:4838-00-0)2-Methyl-2H-indazole

清らかである:99%

はかる:5g

価格 ($):473.0